molecular formula C14H16F3N3O2 B4413167 N1-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-13-DICARBOXAMIDE

N1-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-13-DICARBOXAMIDE

Cat. No.: B4413167
M. Wt: 315.29 g/mol
InChI Key: VKAJDJJCHLCGPG-UHFFFAOYSA-N
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Description

N1-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-13-DICARBOXAMIDE is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group in its structure imparts distinct chemical and physical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-13-DICARBOXAMIDE typically involves the reaction of 3-(trifluoromethyl)aniline with piperidine derivatives under controlled conditions. One common method includes the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into the aromatic ring . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-13-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N1-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-13-DICARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-13-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological activities . Molecular docking studies have shown that the compound can form hydrogen bonds and other interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-13-DICARBOXAMIDE stands out due to its dual functional groups (trifluoromethyl and piperidinedicarboxamide), which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-N-[3-(trifluoromethyl)phenyl]piperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)10-4-1-5-11(7-10)19-13(22)20-6-2-3-9(8-20)12(18)21/h1,4-5,7,9H,2-3,6,8H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAJDJJCHLCGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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